molecular formula C20H18N4O2 B3317002 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide CAS No. 955784-57-3

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Cat. No. B3317002
CAS RN: 955784-57-3
M. Wt: 346.4 g/mol
InChI Key: QQBIOMFBENXYNR-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential uses in various fields.

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide in lab experiments is its potential for use as a fluorescent probe. This makes it useful for detecting copper ions in biological systems. However, one limitation of using this compound in lab experiments is its relatively high cost.

Future Directions

There are several future directions for research involving 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide. One area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential uses in other fields, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a chemical compound with significant potential for use in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential uses of this compound.

Scientific Research Applications

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide has potential uses in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of copper ions in biological systems.

properties

IUPAC Name

2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(21-11-10-15-6-2-1-3-7-15)13-24-17-9-5-4-8-16(17)12-18(24)20-23-22-14-26-20/h1-9,12,14H,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIOMFBENXYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Reactant of Route 2
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2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Reactant of Route 3
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2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Reactant of Route 4
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Reactant of Route 6
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

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